NW-1689

Descripción

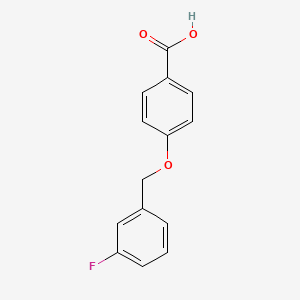

The exact mass of the compound 4-[(3-Fluorophenyl)methoxy]benzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

4-[(3-fluorophenyl)methoxy]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO3/c15-12-3-1-2-10(8-12)9-18-13-6-4-11(5-7-13)14(16)17/h1-8H,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSTZODCOPHCYCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)COC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40382433 | |

| Record name | 4-[(3-Fluorophenyl)methoxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405-85-6 | |

| Record name | NW-1689 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000405856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[(3-Fluorophenyl)methoxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3-Fluorobenzyloxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NW-1689 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9KQ2XQY9HW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

NW-1689: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

NW-1689, identified as 4-[(3-fluorophenyl)methoxy]-benzoic acid, is the primary and pharmacologically inactive N-dealkylated acid metabolite of Safinamide (B1662184).[1][2] Safinamide is a therapeutic agent approved for the treatment of Parkinson's disease, exhibiting a multi-modal mechanism of action that includes selective and reversible monoamine oxidase B (MAO-B) inhibition.[3][4] Understanding the chemical structure, properties, and metabolic fate of this compound is crucial for a complete characterization of Safinamide's pharmacokinetic profile and for regulatory submissions. This technical guide provides an in-depth summary of the available scientific data on this compound.

Chemical Structure and Properties

This compound is a benzoic acid derivative characterized by a (3-fluorophenyl)methoxy substituent at the 4-position. It is also known to be a degradation product of Safinamide, forming under conditions of thermal and oxidative stress.[5]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Name | 4-[(3-fluorophenyl)methoxy]-benzoic acid | [5] |

| CAS Number | 405-85-6 | [5] |

| Molecular Formula | C₁₄H₁₁FO₃ | [5] |

| Formula Weight | 246.2 g/mol | [5] |

| Purity | ≥95% | [5] |

| Formulation | A solid | [5] |

| Solubility | Ethanol: Slightly soluble | [5] |

| λmax | 246 nm | [5] |

| SMILES | O=C(C1=CC=C(C=C1)OCC2=CC(F)=CC=C2)O | [5] |

| InChI Key | GSTZODCOPHCYCV-UHFFFAOYSA-N | [5] |

Metabolic Pathway of Safinamide to this compound

Safinamide undergoes extensive metabolism in the body. The primary metabolic pathway leading to the formation of this compound involves N-dealkylation followed by oxidation. The resulting this compound is the main circulating metabolite of Safinamide in plasma. Subsequently, this compound can undergo further conjugation to form its β-glucuronide.[2]

Pharmacokinetics

Pharmacokinetic studies in healthy volunteers have shown that after oral administration of Safinamide, this compound is the major circulating metabolite in plasma.[2] The peak plasma concentrations of Safinamide are typically reached within 2 to 4 hours.[6] While Safinamide has a terminal half-life of about 22 hours, the radioactivity from labeled Safinamide, which includes its metabolites, has a longer half-life of approximately 80 hours.[2]

Table 2: Pharmacokinetic Parameters of Safinamide and its Metabolites

| Parameter | Safinamide | This compound | Reference |

| Tmax (single dose) | 2 - 4 hours | ~7 hours (for total radioactivity) | [2][6] |

| Terminal Half-life | ~22 hours | ~80 hours (for total radioactivity) | [2] |

| Bioavailability | High (95%) | - | [4] |

| Protein Binding | 88-90% | - | [4] |

Experimental Protocols

The quantification of Safinamide and its metabolites, including this compound, in biological matrices is essential for pharmacokinetic and metabolic studies. Several analytical methods have been developed for this purpose, with High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) being the most common.[7][8]

General Protocol for Quantification of Safinamide and this compound in Plasma by UPLC-MS/MS

This protocol is a generalized representation based on published methods.[9][10]

1. Sample Preparation (Protein Precipitation):

-

To a known volume of plasma, add a precipitating agent such as acetonitrile (B52724) (typically in a 1:3 or 1:4 plasma to solvent ratio).

-

Vortex the mixture to ensure thorough mixing and complete protein precipitation.

-

Centrifuge the samples at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or vial for analysis.

2. UPLC-MS/MS Conditions:

-

Chromatographic Column: A reverse-phase column, such as an Acquity UPLC C18, is commonly used.[10]

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium (B1175870) acetate (B1210297) in water) and an organic solvent (e.g., acetonitrile) is typically employed.[9][10]

-

Flow Rate: A flow rate suitable for the UPLC system, often in the range of 0.2-0.5 mL/min.

-

Injection Volume: A small injection volume, typically 1-5 µL.

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode is generally used for Safinamide and its metabolites.[10]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for Safinamide, this compound, and an internal standard.

-

3. Data Analysis:

-

A calibration curve is constructed by analyzing standards of known concentrations of this compound.

-

The concentration of this compound in the plasma samples is determined by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

Conclusion

This compound is the primary, pharmacologically inactive metabolite of Safinamide. A thorough understanding of its chemical properties, metabolic formation, and pharmacokinetic profile is integral to the overall assessment of Safinamide. The analytical methods outlined provide a robust framework for the accurate quantification of this compound in biological matrices, which is fundamental for drug development and clinical research. This technical guide serves as a consolidated resource for professionals involved in the study and development of Safinamide and related compounds.

References

- 1. Safinamide | C17H19FN2O2 | CID 131682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Disposition and metabolism of safinamide, a novel drug for Parkinson's disease, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical Pharmacokinetics and Pharmacodynamics of Safinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Safinamide in the management of patients with Parkinson’s disease not stabilized on levodopa: a review of the current clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. Pharmacokinetics and pharmacodynamics of safinamide, a neuroprotectant with antiparkinsonian and anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. wjpsonline.com [wjpsonline.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]

NW-1689 synthesis and purification methods

An in-depth search has revealed no publicly available information, research articles, or technical data specifically pertaining to a chemical compound designated "NW-1689." The search results for this term are unrelated to a specific molecule's synthesis or purification.

The query "this compound" appears to be ambiguous and has led to information on unrelated topics, including:

-

Historical references to the year 1689.

-

United Nations/North America (UN/NA) number 1689 , which corresponds to Sodium Cyanide.

-

U.S. Environmental Protection Agency (EPA) Method 1689 , a procedure for determining ammonia (B1221849) in water and biosolids.

Without a specific chemical structure, recognized chemical name (such as an IUPAC name), CAS number, or any published scientific literature, it is not possible to provide a technical guide on the synthesis and purification methods for "this compound."

For the researchers, scientists, and drug development professionals this guide is intended for, the following information would be necessary to proceed:

-

The chemical structure of this compound.

-

Any alternative nomenclature or internal company codes that might be published.

-

Key publications or patents describing the discovery or initial synthesis of the compound.

Once this foundational information is available, a comprehensive guide detailing synthetic pathways, purification protocols, and relevant signaling pathways could be developed. At present, the lack of data on a compound named "this compound" prevents the creation of the requested in-depth technical guide.

Unable to Proceed: No Public Information Found for "NW-1689"

Following a comprehensive search for the discovery and history of a compound or entity designated "NW-1689," no publicly available scientific or research information corresponding to this identifier could be located. The search yielded results pertaining to historical events of the year 1689, real estate listings, and other unrelated subjects, none of which align with the user's request for a technical guide on a scientific topic.

The detailed requirements for the whitepaper, including the presentation of quantitative data, experimental protocols, and signaling pathway diagrams, cannot be fulfilled without a valid, identifiable subject of scientific research. It is possible that "this compound" is an internal project code, a compound not yet disclosed in public research, or a misidentified term.

Without further clarification or an alternative, publicly documented identifier for the subject of interest, it is not possible to generate the requested in-depth technical guide. Researchers, scientists, and drug development professionals are advised to verify the designation "this compound" and provide a correct or more detailed query.

NW-1689: An In-Depth Technical Guide to the Primary Metabolite of Safinamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Safinamide, a multifaceted drug employed in the management of Parkinson's disease, undergoes extensive metabolism in the human body, leading to the formation of several metabolites. Among these, NW-1689, the N-dealkylated acid, has been identified as the principal circulating metabolite in human plasma.[1] This technical guide provides a comprehensive overview of this compound, detailing its formation, pharmacokinetic profile in comparison to the parent drug, and the experimental methodologies used for its characterization.

Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Name | 4-[(3-fluorobenzyl)oxy]benzoic acid |

| Molecular Formula | C₁₄H₁₁FO₃ |

| Molecular Weight | 246.23 g/mol |

| CAS Number | 405-85-6 |

Metabolic Pathway of Safinamide to this compound

Safinamide is subject to several metabolic transformations, with the generation of this compound occurring through an oxidative cleavage pathway. While the complete enzymatic cascade is not fully elucidated, it is understood to involve a series of reactions primarily mediated by non-microsomal enzymes. The initial step is the N-dealkylation of Safinamide, which can be followed by oxidation to the corresponding carboxylic acid. The key enzymes implicated in the overall metabolism of Safinamide include cytosolic amidases, monoamine oxidase A (MAO-A), and aldehyde dehydrogenase (ALDH), with a minor contribution from the cytochrome P450 enzyme, CYP3A4.[1]

Comparative Pharmacokinetics: Safinamide vs. This compound

A human mass balance study utilizing ¹⁴C-radiolabelled Safinamide has provided critical insights into the pharmacokinetic profiles of the parent drug and its metabolites. Following oral administration, Safinamide is rapidly absorbed. However, it is its metabolite, this compound, that demonstrates a more significant and prolonged presence in the systemic circulation. The exposure to this compound is approximately 161% of that of the parent drug, establishing it as the major circulating metabolite.[1]

| Parameter | Safinamide | This compound | Reference |

| Tmax (median, hours) | ~1.8 - 2.8 | Not explicitly stated | [2] |

| Half-life (t½, hours) | ~20 - 30 | Longer than Safinamide | [2] |

| Plasma Protein Binding | 88% - 90% | Data not available | [1] |

| Relative Exposure (AUC) | 100% | ~161% | [1] |

Experimental Protocols

The identification and quantification of this compound as a metabolite of Safinamide have been achieved through a combination of in vitro and in vivo studies, primarily employing advanced analytical techniques.

In Vitro Metabolism Studies

Objective: To elucidate the metabolic pathways of Safinamide and identify the enzymes responsible for metabolite formation.

Methodology:

-

Incubation with Human Liver Microsomes:

-

Materials: Pooled human liver microsomes, Safinamide, NADPH regenerating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase), and phosphate (B84403) buffer (pH 7.4).[1]

-

Procedure: Safinamide is incubated with human liver microsomes in the presence of the NADPH regenerating system at 37°C. Control incubations are performed without the NADPH regenerating system to distinguish between enzymatic and non-enzymatic degradation.[3]

-

Sample Analysis: Aliquots are taken at various time points and the reactions are quenched with a cold organic solvent (e.g., acetonitrile). After centrifugation to precipitate proteins, the supernatant is analyzed by LC-MS/MS.[3]

-

-

Enzyme Phenotyping:

-

Objective: To identify the specific enzymes involved in Safinamide metabolism.

-

Methods:

-

Recombinant Human Enzymes: Safinamide is incubated with a panel of recombinant human enzymes (e.g., CYPs, MAO-A, ALDH) to directly assess which enzymes are capable of metabolizing the drug.[1]

-

Chemical Inhibition: Incubations are performed with human liver microsomes in the presence of known selective inhibitors of specific enzymes to observe any reduction in metabolite formation.[1]

-

-

Human Mass Balance Study

Objective: To determine the absorption, metabolism, and excretion of Safinamide and to quantify its metabolites in humans.

Methodology:

-

Study Design: A single oral dose of ¹⁴C-radiolabelled Safinamide is administered to healthy volunteers.[4]

-

Sample Collection: Blood, urine, and feces are collected at predetermined intervals over a period sufficient to ensure the recovery of the majority of the administered radioactivity.[4]

-

Sample Analysis:

-

Total Radioactivity Measurement: The total radioactivity in all collected samples is measured using liquid scintillation counting to determine the extent of absorption and the routes and rates of excretion.

-

Metabolite Profiling and Identification: Plasma, urine, and fecal samples are subjected to chromatographic separation (e.g., HPLC) followed by mass spectrometry (MS) and radiometric detection to separate, identify, and quantify Safinamide and its metabolites, including this compound.[4]

-

Analytical Methodology: LC-MS/MS for Quantification

Objective: To accurately quantify the concentrations of Safinamide and this compound in biological matrices.

Methodology:

-

Sample Preparation:

-

Protein Precipitation: A simple and rapid method where a cold organic solvent (e.g., acetonitrile) is added to the plasma sample to precipitate proteins. Following centrifugation, the supernatant is injected into the LC-MS/MS system.[5]

-

Liquid-Liquid Extraction: An alternative method offering cleaner extracts, where the sample is extracted with an immiscible organic solvent.

-

Solid-Phase Extraction: A technique that uses a solid sorbent to isolate the analytes of interest from the biological matrix.

-

-

Chromatographic Separation:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly employed.

-

Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, where specific precursor-to-product ion transitions for Safinamide and this compound are monitored.

-

Conclusion

This compound is the major circulating metabolite of Safinamide in humans, with a systemic exposure exceeding that of the parent compound. Its formation via oxidative cleavage highlights a key metabolic pathway for Safinamide. The characterization and quantification of this compound have been made possible through rigorous in vitro and in vivo studies, underpinned by sensitive and specific LC-MS/MS analytical methods. A thorough understanding of the metabolic fate of Safinamide, and particularly the profile of its main metabolite this compound, is crucial for a complete assessment of the drug's disposition, potential for drug-drug interactions, and overall safety profile in the target patient population. Further research to delineate the precise enzymatic steps and to obtain a complete comparative pharmacokinetic profile will continue to refine our understanding of this important metabolite.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. researchgate.net [researchgate.net]

- 3. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 4. Disposition and metabolism of safinamide, a novel drug for Parkinson's disease, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of novel and potent safinamide-based derivatives as highly selective hMAO-B inhibitors for treatment of Parkinson's disease (PD): Design, synthesis, in vitro, in vivo and in silico biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Profile of NW-1689: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of NW-1689, a known process-related impurity and degradation product of the anti-Parkinsonian drug, Safinamide. While extensive in vitro biological activity data for this compound is not publicly available, this document consolidates the existing chemical and analytical information. This guide will detail its identity, methods of characterization, and its relationship to the parent compound, Safinamide.

Introduction

This compound has been identified as 4-[(3-fluorophenyl)methoxy]-benzoic acid. It is a significant impurity in the bulk drug substance of Safinamide mesilate, an established therapy for Parkinson's disease. The presence of impurities in active pharmaceutical ingredients (APIs) is a critical quality attribute that requires thorough characterization and control to ensure the safety and efficacy of the final drug product. Understanding the profile of impurities like this compound is essential for pharmaceutical development and quality control.

Chemical Identity and Properties

The quantitative data available for this compound is primarily related to its chemical identification and characterization.

| Identifier | Value |

| Compound Name | This compound |

| Chemical Name | 4-[(3-fluorophenyl)methoxy]-benzoic acid |

| CAS Number | 405-85-6 |

| Molecular Formula | C14H11FO3 |

| Molecular Weight | 246.24 g/mol |

| Parent Drug | Safinamide |

| Impurity Type | Process-related and Degradation Product |

Formation and Origin

This compound is formed during the synthesis of Safinamide and can also arise from its degradation under specific stress conditions. The primary reference for its characterization is the study by Zou et al. (2017), which investigated the impurities of Safinamide mesilate.

Caption: Logical relationship of this compound to Safinamide.

Experimental Protocols for Characterization

The definitive characterization of this compound was described by Zou et al. (2017). While the full, detailed protocols are contained within the publication, the methodologies employed are standard analytical techniques for impurity identification.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method was developed for the separation and quantification of Safinamide and its impurities, including this compound.

-

Objective: To separate and quantify process-related impurities and degradation products from the bulk Safinamide drug substance.

-

General Method: A reversed-phase HPLC method is typically used. The abstract of the reference paper indicates the use of a C18 column with a gradient mobile phase consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile). Detection is commonly performed using a UV detector at a wavelength where all compounds of interest have adequate absorbance.

-

Significance: This method is crucial for routine quality control to ensure that the levels of this compound in batches of Safinamide are below the accepted threshold.

Caption: General workflow for HPLC analysis of this compound.

Spectroscopic and Spectrometric Techniques

The structural elucidation of this compound was accomplished using a combination of spectroscopic and spectrometric methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to determine the chemical structure, including the connectivity of atoms and the chemical environment of the protons and carbons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry provides the accurate mass of the molecule, which is used to confirm the elemental composition (molecular formula).

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the carboxylic acid and ether linkages.

In Vitro Biological Activity

A thorough search of the scientific literature and public databases did not yield any specific studies on the in vitro biological activity of this compound. Research on this compound has been primarily focused on its analytical detection and characterization as a pharmaceutical impurity. Therefore, no quantitative data on its pharmacological or toxicological effects (e.g., IC50, EC50, etc.) are available in the public domain. The primary concern with such impurities is to control their levels to be within pharmaceutically acceptable limits, as their biological effects are often unknown.

Conclusion

This compound, chemically identified as 4-[(3-fluorophenyl)methoxy]-benzoic acid, is a known process-related impurity and degradation product of the drug Safinamide. Its characterization has been achieved through standard analytical techniques including HPLC, NMR, MS, and IR spectroscopy. At present, there is a lack of publicly available data regarding the specific in vitro biological activity of this compound. For drug development and manufacturing, the focus remains on the analytical methods to monitor and control its presence in the final drug product to ensure patient safety. Further research would be required to elucidate any potential pharmacological or toxicological effects of this compound.

The Role of NW-1689 in Safinamide's Mechanism of Action: A Technical Guide

Executive Summary: Safinamide is a multifaceted therapeutic agent approved for Parkinson's disease, exhibiting a unique dual mechanism of action that includes reversible monoamine oxidase-B (MAO-B) inhibition and modulation of voltage-gated sodium channels, which in turn attenuates glutamate (B1630785) release.[1][2][3] This guide addresses the role of its metabolite, NW-1689. Through an extensive review of its metabolic pathway and pharmacological profile, it has been determined that this compound, the N-dealkylated acid metabolite of Safinamide, is pharmacologically inactive.[1][3][4][5] Consequently, this compound does not contribute to the therapeutic effects of the parent drug. The clinical efficacy of Safinamide is solely attributable to the actions of the parent compound.

Metabolism of Safinamide to this compound

Safinamide undergoes extensive metabolism in the body, with only a small fraction of the parent drug excreted unchanged.[1][3] The biotransformation occurs via three primary pathways, none of which involve significant cytochrome P450 (CYP) enzyme activity for the principal steps, minimizing the potential for certain drug-drug interactions.[6]

The key metabolic routes are:

-

Amide Hydrolysis: The main pathway is the hydrolysis of the amide group, mediated by unidentified amidase enzymes, to form "Safinamide acid" (NW-1153).[2][7]

-

Ether Bond Oxidation: A secondary pathway involves the oxidative cleavage of the ether bond, resulting in O-debenzylated Safinamide (NW-1199).[2][7]

-

Oxidative Cleavage (Amine Bond): This pathway leads to the formation of the N-dealkylated acid, This compound .[2][7][8] This metabolite can also be formed from the further oxidation of Safinamide acid (NW-1153).[2]

The resulting metabolites, including this compound, are then primarily eliminated via the kidneys, with approximately 76% of the administered dose excreted in the urine as these inactive forms.[3][8]

Pharmacological Profile of this compound and Other Metabolites

A critical aspect of Safinamide's pharmacology is the inactivity of its metabolites. Multiple studies and reviews explicitly state that this compound, along with NW-1153 and NW-1199, are pharmacologically inactive compounds.[1][3][4][5] This means they do not possess MAO-B inhibitory activity nor do they interact with sodium or calcium channels. The therapeutic action is therefore entirely dependent on the concentration and activity of the parent Safinamide molecule.

While specific IC50 or Ki values for this compound are not available in published literature—an expected finding for an inactive compound—the consensus in the field, based on comprehensive disposition and metabolism studies, confirms its lack of pharmacological contribution.

Mechanism of Action of Safinamide (Parent Compound)

The clinical utility of Safinamide stems from its dual mechanism of action, which uniquely combines dopaminergic and non-dopaminergic (glutamatergic) pathways.

Dopaminergic Action: Reversible MAO-B Inhibition

Safinamide is a potent, highly selective, and reversible inhibitor of monoamine oxidase B (MAO-B).[7][9] Its selectivity for MAO-B is over 1000 times greater than for MAO-A in humans.[2][4] By inhibiting MAO-B, Safinamide reduces the degradation of dopamine (B1211576) in the brain, thereby increasing dopaminergic activity in the striatum.[2] Unlike irreversible inhibitors such as selegiline (B1681611) and rasagiline, Safinamide's reversible binding means its inhibitory effect is dependent on plasma concentration and allows for a quicker return of enzyme function upon discontinuation.[9][10]

Non-Dopaminergic Action: Ion Channel Modulation and Glutamate Inhibition

Safinamide also blocks state-dependent voltage-gated sodium (Na+) channels and modulates N-type calcium (Ca2+) channels.[3][5] This action leads to a reduction in stimulated glutamate release.[3] This glutamatergic modulation is thought to contribute to its therapeutic effects, potentially reducing the incidence of dyskinesia.[4]

Quantitative Data on Safinamide's Activity

The following tables summarize key quantitative data for the parent drug, Safinamide. No activity has been demonstrated for its metabolites.

Table 1: MAO-B Inhibition Profile of Safinamide

| Parameter | Value | Species | Reference |

| Inhibition Type | Reversible | Human | [7][9] |

| Selectivity | >1000-fold for MAO-B vs. MAO-A | Human | [2][4] |

| Median Effective Dose | 87.54 µg/kg | Human | [4] |

| IC50 | 9.8 nM | - | [10] |

| % Recovery after Dialysis | >90% | - | [10] |

Table 2: Voltage-Gated Sodium Channel (hNav1.4) Inhibition by Safinamide

| Condition | IC50 (µM) | Reference |

| Holding Potential -120 mV (0.1 Hz) | 160 | [11] |

| Holding Potential -120 mV (10 Hz) | 33 | [11] |

| Holding Potential -90 mV (50 Hz) | 6 | [11] |

| Affinity (Closed Channels) | 420 | [11] |

| Affinity (Fast-Inactivated Channels) | 9 | [11] |

Key Experimental Protocols

MAO-B Inhibition and Reversibility Assay

Objective: To determine the inhibitory potential (IC50) of a compound against MAO-B and to assess the reversibility of this inhibition.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human MAO-B enzyme is used. A suitable substrate, such as kynuramine (B1673886) or benzylamine, is prepared in an assay buffer.

-

Inhibitor Incubation: A range of concentrations of the test compound (e.g., Safinamide) is pre-incubated with the MAO-B enzyme for a defined period (e.g., 10-15 minutes) at 37°C. Control wells contain the enzyme without the inhibitor.

-

Reaction Initiation: The reaction is initiated by adding the MAO-B substrate. The MAO-B-catalyzed oxidation of the substrate produces hydrogen peroxide (H₂O₂).

-

Detection: A fluorescent probe (e.g., OxiRed™ or similar) is used, which reacts with the H₂O₂ byproduct in the presence of a developer enzyme (e.g., horseradish peroxidase) to produce a fluorescent signal (typically Ex/Em = 535/587 nm).

-

Data Analysis: The rate of fluorescence increase is measured kinetically. The percent inhibition at each concentration of the test compound is calculated relative to the uninhibited control. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

-

Reversibility Assessment (Dialysis): To determine reversibility, the enzyme is pre-incubated with the inhibitor at a concentration several times its IC50. This enzyme-inhibitor mixture is then dialyzed against a large volume of buffer to remove any unbound inhibitor. The activity of the dialyzed enzyme is then measured and compared to a control enzyme that was dialyzed without the inhibitor. A high percentage of activity recovery (>90%) indicates reversible inhibition, as seen with Safinamide.[10] Irreversible inhibitors, which form covalent bonds, will show very low (<10%) activity recovery.[10]

Patch-Clamp Electrophysiology for Sodium Channel Blockade

Objective: To characterize the inhibitory effect of a compound on voltage-gated sodium channels expressed in a cell line.

Methodology:

-

Cell Preparation: A stable cell line (e.g., HEK293) expressing the human sodium channel of interest (e.g., hNav1.4) is cultured.[11]

-

Recording Setup: Whole-cell patch-clamp recordings are performed. A glass micropipette filled with an intracellular solution forms a high-resistance (>1 GΩ) "giga-seal" with the cell membrane. The membrane patch under the pipette is then ruptured to allow electrical access to the cell's interior.

-

Voltage Clamp Protocol: The cell membrane potential is "clamped" at a specific holding potential (e.g., -120 mV) by the amplifier. A series of voltage steps are applied to elicit sodium currents. The protocol is designed to probe the channel in different states (resting, open, inactivated). To test for state-dependence, the holding potential and the frequency of stimulation can be varied (e.g., from 0.1 Hz to 50 Hz).[11]

-

Compound Application: After establishing a stable baseline current, the test compound (Safinamide) is applied to the cell via the extracellular solution at various concentrations.

-

Data Acquisition and Analysis: The resulting ionic currents are recorded and measured. The peak current amplitude before and after drug application is compared to determine the percentage of inhibition. The IC50 is calculated by plotting the percent inhibition against the drug concentration and fitting the data to a dose-response curve. By analyzing the effects under different voltage protocols, the affinity of the drug for the closed, open, and inactivated states of the channel can be determined.[11]

Conclusion

The metabolite this compound plays no discernible role in the mechanism of action of Safinamide. It is an end-product of Safinamide's metabolic degradation and is pharmacologically inert. The therapeutic benefits observed with Safinamide treatment are derived exclusively from the parent compound's unique dual activity: potent, selective, and reversible inhibition of MAO-B, which increases dopamine availability, and state-dependent blockade of voltage-gated sodium channels, which modulates glutamate release. This well-defined mechanism, combined with the inactivity of its metabolites, contributes to Safinamide's predictable pharmacokinetic and pharmacodynamic profile.

References

- 1. researchgate.net [researchgate.net]

- 2. drugs.com [drugs.com]

- 3. Safinamide in the management of patients with Parkinson’s disease not stabilized on levodopa: a review of the current clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Formulary Drug Review: Safinamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Safinamide - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Safinamide - Wikipedia [en.wikipedia.org]

- 8. reference.medscape.com [reference.medscape.com]

- 9. A critical appraisal of MAO-B inhibitors in the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Safinamide's potential in treating nondystrophic myotonias: Inhibition of skeletal muscle voltage-gated sodium channels and skeletal muscle hyperexcitability in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetic Profile of NW-1689 in Preclinical Models: A Methodological and Data-Driven Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available information and data regarding the pharmacokinetic profile of a compound specifically identified as "NW-1689" are not available. The following guide has been constructed as a comprehensive template, utilizing a hypothetical compound, "Hypothetical Compound X (HCX)," to demonstrate the requested data presentation, experimental protocols, and visualizations. This framework can be adapted and populated with internal data for this compound.

Introduction

The preclinical pharmacokinetic (PK) profile of a new chemical entity is fundamental to its development as a therapeutic agent. This profile, which encompasses the absorption, distribution, metabolism, and excretion (ADME) of the compound, provides critical insights into its behavior within a biological system. Understanding these parameters allows for the prediction of human dose, the identification of potential drug-drug interactions, and the overall assessment of the compound's viability. This document outlines the key preclinical pharmacokinetic characteristics of Hypothetical Compound X (HCX) and the methodologies used for their determination.

Pharmacokinetic Data Summary

The following tables summarize the key pharmacokinetic parameters of HCX determined in various preclinical species following intravenous (IV) and oral (PO) administration.

Table 1: Single-Dose Intravenous (IV) Pharmacokinetic Parameters of HCX

| Species | Dose (mg/kg) | C₀ (ng/mL) | AUC₀-inf (ng·h/mL) | t½ (h) | CL (mL/h/kg) | Vd (L/kg) |

| Mouse | 1 | 1500 | 3000 | 2.5 | 5.5 | 1.2 |

| Rat | 1 | 1250 | 4500 | 4.0 | 3.7 | 1.5 |

| Dog | 0.5 | 800 | 5000 | 8.2 | 1.7 | 1.8 |

C₀: Initial plasma concentration; AUC₀-inf: Area under the plasma concentration-time curve from time zero to infinity; t½: Elimination half-life; CL: Clearance; Vd: Volume of distribution.

Table 2: Single-Dose Oral (PO) Pharmacokinetic Parameters of HCX

| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀-t (ng·h/mL) | t½ (h) | F (%) |

| Mouse | 5 | 850 | 0.5 | 2800 | 2.6 | 62 |

| Rat | 5 | 600 | 1.0 | 3900 | 4.1 | 58 |

| Dog | 2 | 350 | 2.0 | 4100 | 8.5 | 68 |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀-t: Area under the plasma concentration-time curve from time zero to the last measurable point; t½: Elimination half-life; F (%): Bioavailability.

Detailed Experimental Protocols

In Vivo Pharmacokinetic Study in Rats

-

Animals: Male Sprague-Dawley rats (n=3 per group), weighing between 200-250g, were used. Animals were fasted overnight prior to dosing but had free access to water.

-

Dosing:

-

Intravenous (IV): HCX was formulated in a solution of 5% DMSO, 40% PEG400, and 55% saline. A single dose of 1 mg/kg was administered via the tail vein.

-

Oral (PO): HCX was suspended in 0.5% methylcellulose. A single dose of 5 mg/kg was administered by oral gavage.

-

-

Sample Collection: Blood samples (~0.2 mL) were collected from the jugular vein into EDTA-coated tubes at pre-dose and at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

-

Sample Processing: Plasma was separated by centrifugation at 4000 rpm for 10 minutes at 4°C and stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of HCX were determined using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. The lower limit of quantification (LLOQ) was established at 1 ng/mL.

-

Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis with Phoenix WinNonlin software.

In Vitro Metabolic Stability in Liver Microsomes

-

System: Pooled liver microsomes from mouse, rat, and human donors were used.

-

Incubation: HCX (1 µM final concentration) was incubated with liver microsomes (0.5 mg/mL) and an NADPH-regenerating system (cofactor) in a phosphate (B84403) buffer (pH 7.4) at 37°C.

-

Time Points: Aliquots were removed at 0, 5, 15, 30, and 60 minutes.

-

Reaction Termination: The reaction was stopped by adding an equal volume of ice-cold acetonitrile (B52724) containing an internal standard.

-

Analysis: The samples were centrifuged, and the supernatant was analyzed by LC-MS/MS to measure the remaining percentage of HCX.

-

Data Calculation: The in vitro half-life (t½) was determined from the slope of the natural logarithm of the remaining parent compound versus time. Intrinsic clearance (CLint) was then calculated.

Visualizations: Pathways and Workflows

Caption: Hypothetical Phase I and Phase II metabolic pathways for HCX.

Caption: A typical experimental workflow for an in vivo pharmacokinetic study.

Toxicological Assessment of NW-1689: Information Not Publicly Available

Despite a comprehensive search of publicly available scientific and toxicological databases, no information was found regarding a substance designated "NW-1689." This suggests that "this compound" may be an internal compound code, a developmental drug name not yet in the public domain, or a misidentified term.

Therefore, it is not possible to provide an in-depth technical guide, including quantitative data, experimental protocols, or signaling pathway diagrams related to the toxicological assessment of this compound at this time.

For researchers, scientists, and drug development professionals seeking information on this substance, it is recommended to:

-

Verify the compound identifier: Ensure that "this compound" is the correct and complete public identifier for the substance of interest.

-

Consult internal documentation: If this is a compound from an internal research program, relevant toxicological data should be available in internal reports and databases.

-

Use alternative identifiers: If available, searching for other identifiers such as a CAS (Chemical Abstracts Service) number, IUPAC (International Union of Pure and Applied Chemistry) name, or other known synonyms may yield relevant results.

Without accessible data, the core requirements of this request, including data presentation in tables, detailed experimental protocols, and mandatory visualizations of signaling pathways and experimental workflows, cannot be fulfilled. Should a publicly recognized identifier for this substance become available, a thorough toxicological assessment can be conducted.

Solubility and Stability Profile of NW-1689: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "NW-1689" is a hypothetical substance used for illustrative purposes in this technical guide. The data presented herein is representative of a typical small molecule drug candidate and is intended to demonstrate standard methodologies and data presentation for solubility and stability studies.

This document provides a comprehensive overview of the solubility and stability characteristics of the hypothetical compound this compound. The information is intended to guide researchers and formulation scientists in the development of suitable analytical methods and dosage forms.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and dissolution rate. Understanding the solubility of this compound in various solvents is essential for developing appropriate formulations.

1.1. Equilibrium Solubility Data

The equilibrium solubility of this compound was determined in a range of pharmaceutically relevant solvents at ambient temperature.

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Method |

| Purified Water | 25 ± 2 | < 0.01 | Shake-Flask |

| 0.1 N HCl (pH 1.2) | 25 ± 2 | 0.02 | Shake-Flask |

| Phosphate Buffer (pH 6.8) | 25 ± 2 | 0.05 | Shake-Flask |

| Ethanol | 25 ± 2 | 15.2 | Shake-Flask |

| Propylene Glycol | 25 ± 2 | 25.8 | Shake-Flask |

| PEG 400 | 25 ± 2 | 45.1 | Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | 25 ± 2 | > 100 | Shake-Flask |

1.2. Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard approach for determining the equilibrium solubility of a compound.

-

Objective: To determine the saturation concentration of this compound in various solvents.

-

Materials:

-

This compound powder

-

Selected solvents (e.g., purified water, buffers, organic solvents)

-

Scintillation vials

-

Orbital shaker with temperature control

-

0.22 µm syringe filters

-

High-Performance Liquid Chromatography (HPLC) system

-

-

Procedure:

-

An excess amount of this compound powder is added to a scintillation vial containing a known volume of the test solvent.

-

The vials are sealed and placed on an orbital shaker set to a constant speed and temperature (e.g., 25 °C).

-

The samples are agitated for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

After agitation, the samples are allowed to stand to allow undissolved solids to settle.

-

Aliquots of the supernatant are carefully withdrawn and filtered through a 0.22 µm syringe filter to remove any undissolved particles.

-

The filtered samples are then diluted appropriately and analyzed by a validated HPLC method to determine the concentration of this compound.

-

The experiment is performed in triplicate for each solvent.

-

Stability Profile

Stability testing is crucial to ensure the quality, safety, and efficacy of a drug substance over time. This section outlines the stability of this compound under various stress conditions.

2.1. Solid-State Stability

The solid-state stability of this compound was evaluated under accelerated and long-term storage conditions as per ICH guidelines.

| Condition | Duration | Assay (%) | Total Degradants (%) | Appearance |

| 40°C / 75% RH | 1 Month | 99.8 | 0.2 | No change |

| 3 Months | 99.5 | 0.5 | No change | |

| 6 Months | 99.1 | 0.9 | No change | |

| 25°C / 60% RH | 6 Months | 99.9 | < 0.1 | No change |

| 12 Months | 99.8 | 0.2 | No change |

2.2. Solution-State Stability

The stability of this compound in different solvents was assessed to understand potential degradation pathways in solution.

| Solvent (at 25°C) | Duration | Assay (%) | Comments |

| 0.1 N HCl (pH 1.2) | 24 hours | 92.5 | Significant degradation observed. |

| Purified Water | 24 hours | 99.2 | Minor degradation. |

| Phosphate Buffer (pH 6.8) | 24 hours | 99.5 | Stable. |

| Methanol | 24 hours | 99.8 | Stable. |

2.3. Experimental Protocol: Stability Indicating HPLC Method

A stability-indicating HPLC method is essential for separating and quantifying the parent drug from its degradation products.

-

Objective: To develop and validate an HPLC method capable of resolving this compound from potential degradants.

-

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

-

Chromatographic Conditions (Example):

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient: 20% B to 80% B over 15 minutes

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

-

-

Forced Degradation Studies:

-

Acid Hydrolysis: this compound solution in 0.1 N HCl is heated at 80°C for 2 hours.

-

Base Hydrolysis: this compound solution in 0.1 N NaOH is heated at 80°C for 2 hours.

-

Oxidative Degradation: this compound solution in 3% H₂O₂ is kept at room temperature for 24 hours.

-

Thermal Degradation: Solid this compound is heated at 105°C for 24 hours.

-

Photolytic Degradation: this compound solution is exposed to UV light (254 nm) for 24 hours.

-

-

Analysis: Samples from the forced degradation studies are analyzed using the developed HPLC method to ensure that all degradation peaks are well-resolved from the main this compound peak.

Signaling Pathways and Logical Relationships

While specific signaling pathways for the hypothetical this compound are not defined, the following diagram illustrates a generic kinase inhibitor pathway, which is a common mechanism of action for small molecule drugs.

In-Depth Technical Guide: 4-[(3-Fluorobenzyl)oxy]benzoic Acid (CAS Number: 405-85-6)

An examination of the major metabolite of the anti-Parkinson's agent, Safinamide.

Introduction

This technical guide provides a comprehensive overview of the compound 4-[(3-Fluorobenzyl)oxy]benzoic acid, identified by the CAS number 405-85-6. This molecule is a primary metabolite of Safinamide (brand name Xadago), a medication utilized in the treatment of Parkinson's disease. While initial inquiries may refer to this compound by the identifier "NW-1689," it is crucial to note that 4-[(3-Fluorobenzyl)oxy]benzoic acid is its formal chemical name.[1] Current research indicates that this metabolite is pharmacologically inactive.[2][3]

This document is intended for researchers, scientists, and professionals in drug development, providing detailed information on the properties of 4-[(3-Fluorobenzyl)oxy]benzoic acid, within the essential context of its parent drug, Safinamide. Due to the limited publicly available data on the metabolite itself, this guide will extensively cover the mechanism of action, signaling pathways, and experimental data related to Safinamide to provide a thorough understanding of the metabolite's biological framework.

Chemical and Physical Data

The fundamental properties of 4-[(3-Fluorobenzyl)oxy]benzoic acid are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 405-85-6 | [4] |

| Molecular Formula | C₁₄H₁₁FO₃ | [5] |

| Molecular Weight | 246.23 g/mol | [5] |

| Synonyms | 4-[(3-Fluorophenyl)methoxy]benzoic acid | [4] |

Biological Context: The Parent Drug, Safinamide

To understand the relevance of 4-[(3-Fluorobenzyl)oxy]benzoic acid, it is imperative to examine the pharmacology of Safinamide. Safinamide exhibits a dual mechanism of action, which contributes to its efficacy in managing the symptoms of Parkinson's disease.[6][7][8]

Mechanism of Action of Safinamide

Safinamide's therapeutic effects are attributed to two primary mechanisms:

-

Selective and Reversible Monoamine Oxidase B (MAO-B) Inhibition: Safinamide is a potent inhibitor of MAO-B, an enzyme responsible for the degradation of dopamine (B1211576) in the brain. By inhibiting MAO-B, Safinamide increases the levels of dopamine, which helps to alleviate the motor symptoms of Parkinson's disease.[7][9] This action is reversible, which may contribute to a favorable safety profile.

-

Modulation of Glutamate (B1630785) Release: Safinamide also modulates the release of glutamate, an excitatory neurotransmitter. It is believed to achieve this by blocking voltage-dependent sodium and calcium channels.[7][9] Excessive glutamate activity is implicated in neuronal damage, and by modulating its release, Safinamide may exert neuroprotective effects.

Signaling Pathways

The dual mechanism of Safinamide impacts two critical neurotransmitter systems in the brain: the dopaminergic and glutamatergic pathways.

Experimental Protocols

While specific experimental protocols for 4-[(3-Fluorobenzyl)oxy]benzoic acid are not detailed in the public literature, the following methodologies are standard in the study of drug metabolites and parent compounds like Safinamide.

In Vitro Metabolism Studies

-

Objective: To identify the metabolic pathways of a parent drug and characterize the resulting metabolites.

-

Methodology:

-

Incubate the parent drug (Safinamide) with liver microsomes, hepatocytes, or recombinant enzymes (e.g., CYPs, UGTs).

-

The reaction mixture typically contains cofactors such as NADPH for oxidative metabolism or UDPGA for glucuronidation.

-

Reactions are terminated at various time points.

-

The samples are then analyzed using liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the parent drug and its metabolites, such as 4-[(3-Fluorobenzyl)oxy]benzoic acid.

-

Pharmacokinetic (PK) Studies

-

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of a drug and its metabolites in a living organism.

-

Methodology:

-

Administer the parent drug (Safinamide) to animal models (e.g., rats, dogs) or human volunteers, often via oral or intravenous routes.

-

Collect blood, urine, and feces samples at predefined time intervals.

-

Process the samples to extract the drug and its metabolites.

-

Quantify the concentrations of the parent drug and metabolites using a validated analytical method, typically LC-MS/MS.

-

Pharmacokinetic parameters such as half-life (t₁/₂), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC) are then calculated.

-

Enzyme Inhibition Assays

-

Objective: To determine the inhibitory potency of a compound against a specific enzyme.

-

Methodology (for MAO-B):

-

A source of MAO-B (e.g., recombinant human MAO-B or mitochondrial fractions from platelets or brain tissue) is incubated with a specific substrate (e.g., benzylamine (B48309) or phenylethylamine).

-

The rate of product formation is measured in the presence and absence of various concentrations of the inhibitor (Safinamide).

-

Product formation can be monitored using spectrophotometry, fluorometry, or radiometric methods.

-

The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined.

-

Quantitative Data for Safinamide

The following table summarizes key pharmacokinetic and pharmacodynamic data for Safinamide.

| Parameter | Value | Reference |

| Bioavailability | 95% | [1][10] |

| Plasma Protein Binding | 88-90% | [1] |

| Elimination Half-life | 20-30 hours | [1] |

| Time to Steady State | 5-6 days | [2] |

| Metabolism | Extensive hepatic metabolism | [2] |

| Excretion | Primarily renal (76-84%) | [2] |

| MAO-B Inhibition (>20 mg/day) | >90% | [9] |

| Selectivity for MAO-B over MAO-A | >1000-fold | [9] |

Conclusion

4-[(3-Fluorobenzyl)oxy]benzoic acid (CAS 405-85-6) is a major metabolite of the anti-Parkinson's drug Safinamide. While it is considered pharmacologically inactive, its study is relevant for understanding the overall disposition and metabolic profile of Safinamide. The therapeutic efficacy of Safinamide is derived from its dual mechanism of action involving the inhibition of MAO-B and the modulation of glutamate release, which impact the dopaminergic and glutamatergic systems, respectively. The provided data and experimental outlines offer a comprehensive technical overview for researchers and professionals in the field of drug development and neuroscience. Further research into the potential, albeit unlikely, biological roles of Safinamide's metabolites could provide a more complete picture of its pharmacological profile.

References

- 1. Safinamide - Wikipedia [en.wikipedia.org]

- 2. Formulary Drug Review: Safinamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Disposition and metabolism of safinamide, a novel drug for Parkinson's disease, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. What is the mechanism of Safinamide mesylate? [synapse.patsnap.com]

- 8. vjneurology.com [vjneurology.com]

- 9. Xadago (Safinamide): A Monoamine Oxidase B Inhibitor for the Adjunct Treatment of Motor Symptoms in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Safinamide in the management of patients with Parkinson’s disease not stabilized on levodopa: a review of the current clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Potential Off-Target Effects of FEM-1689

For Researchers, Scientists, and Drug Development Professionals

Introduction

FEM-1689 is a novel, non-opioid small molecule ligand with high affinity and selectivity for the sigma-2 receptor (σ2R), now identified as transmembrane protein 97 (TMEM97).[1][2][3] Developed as a potential therapeutic for neuropathic pain, FEM-1689 has demonstrated significant efficacy in preclinical animal models, where it alleviates mechanical hypersensitivity.[1][3][4] Its primary mechanism of action is the inhibition of the Integrated Stress Response (ISR), a key cellular signaling pathway implicated in various pathological conditions, including chronic pain.[1][2][4] Unlike traditional opioid analgesics, FEM-1689 does not interact with opioid receptors, presenting a promising alternative with a potentially lower risk of addiction.[3] This guide provides a comprehensive overview of the known on-target and potential off-target effects of FEM-1689, based on available preclinical data.

Quantitative Data Summary

The following tables summarize the binding affinity and functional activity of FEM-1689 at its primary target and key off-targets identified in screening assays.

Table 1: On-Target and Off-Target Binding Affinity of FEM-1689

| Target | Ligand | Kᵢ (nM) | Selectivity vs. σ2R/TMEM97 |

| Primary Target | |||

| σ2R/TMEM97 | [³H]-(+)-Pentazocine | 17 ± 8 | - |

| Potential Off-Targets | |||

| σ1 Receptor (σ1R) | [³H]-(+)-Pentazocine | 167 | 10-fold |

| Norepinephrine Transporter (NET) | [³H]Nisoxetine | 405 | 24-fold |

Data sourced from Yousuf et al., 2023.[5]

Table 2: Functional Activity of FEM-1689 on the Integrated Stress Response (ISR)

| Assay | Cell Type | Time Point | IC₅₀ (nM) |

| p-eIF2α Inhibition | Wild-type mouse DRG neurons | 16 h | 30 |

| p-eIF2α Inhibition | HEK293T cells | 2 h | 5.89 |

| p-eIF2α Inhibition | HEK293T cells | 16 h | 0.74 |

Data sourced from Yousuf et al., 2023.[2][6]

Table 3: Off-Target Screening of FEM-1689 Against a Panel of CNS Receptors, Transporters, and Ion Channels

FEM-1689 was screened at a concentration of 10 µM. The results are expressed as the percentage of inhibition of radioligand binding. A value of <50% inhibition is generally considered to indicate a low potential for off-target activity at the tested concentration.

| Target | Radioligand | % Inhibition @ 10 µM |

| Adenosine A₁ | [³H]CPX | 18 |

| Adenosine A₂ₐ | [³H]ZM 241385 | 1 |

| Adenosine A₃ | [¹²⁵I]AB-MECA | -13 |

| Adrenergic α₁ | [³H]Prazosin | 4 |

| Adrenergic α₂ | [³H]Rauwolscine | 11 |

| Adrenergic β | [¹²⁵I]Iodocyanopindolol | 12 |

| Cannabinoid CB₁ | [³H]CP 55,940 | 1 |

| Dopamine D₁ | [³H]SCH 23390 | 13 |

| Dopamine D₂ | [³H]Spiperone | 2 |

| Dopamine D₃ | [³H]Spiperone | 10 |

| Dopamine D₄ | [³H]Spiperone | -7 |

| Dopamine D₅ | [³H]SCH 23390 | 11 |

| GABAₐ | [³H]Muscimol | -1 |

| GABAₐ (Benzodiazepine site) | [³H]Flunitrazepam | 11 |

| Histamine H₁ | [³H]Pyrilamine | 2 |

| Histamine H₂ | [³H]Tiotidine | 15 |

| Histamine H₃ | [³H]α-Methylhistamine | 17 |

| Imidazoline I₂ | [³H]2-BFI | 49 |

| Melatonin MT₁ | [¹²⁵I]Iodomelatonin | 10 |

| Muscarinic M₁ | [³H]Pirenzepine | 10 |

| Muscarinic M₂ | [³H]AF-DX 384 | 19 |

| Muscarinic M₃ | [³H]4-DAMP | 11 |

| Muscarinic M₄ | [³H]4-DAMP | 14 |

| Muscarinic M₅ | [³H]4-DAMP | 11 |

| Nicotinic (α₄β₂) | [³H]Epibatidine | 10 |

| Nicotinic (α₇) | [³H]Methyllycaconitine | 12 |

| Opioid δ | [³H]DPDPE | 14 |

| Opioid κ | [³H]U-69593 | 11 |

| Opioid μ | [³H]DAMGO | 10 |

| Serotonin 5-HT₁ₐ | [³H]8-OH-DPAT | 11 |

| Serotonin 5-HT₁ₑ | [³H]Serotonin | -1 |

| Serotonin 5-HT₂ₐ | [³H]Ketanserin | 11 |

| Serotonin 5-HT₂𝒸 | [³H]Mesulergine | 11 |

| Serotonin 5-HT₃ | [³H]GR 65630 | 1 |

| Serotonin 5-HT₅ₐ | [³H]Serotonin | 1 |

| Serotonin 5-HT₆ | [³H]LSD | 1 |

| Serotonin 5-HT₇ | [³H]LSD | 1 |

| Dopamine Transporter (DAT) | [³H]WIN 35428 | 1 |

| Serotonin Transporter (SERT) | [³H]Citalopram | 1 |

| Vasopressin V₁ₐ | [³H]AVP | 1 |

Screening performed by the NIMH Psychoactive Drug Screening Program (PDSP). Data sourced from the supplementary information of Yousuf et al., PNAS, 2023.

Experimental Protocols

Radioligand Binding Assays (General Protocol)

Radioligand binding assays were conducted by the NIMH Psychoactive Drug Screening Program (PDSP) to determine the binding affinity of FEM-1689 for its primary target (σ2R/TMEM97) and a panel of potential off-targets. The general protocol for such assays is as follows:

-

Membrane Preparation:

-

Cell lines stably expressing the target receptor of interest are cultured and harvested.

-

Cells are lysed, and the cell membranes are isolated by differential centrifugation.

-

The final membrane pellet is resuspended in an appropriate buffer and stored at -80°C until use. Protein concentration is determined using a standard protein assay (e.g., BCA assay).

-

-

Competitive Binding Assay:

-

Assays are typically performed in a 96-well plate format.

-

A fixed concentration of a specific radioligand for the target receptor is incubated with the prepared cell membranes.

-

Increasing concentrations of the unlabeled test compound (FEM-1689) are added to compete with the radioligand for binding to the receptor.

-

Non-specific binding is determined in the presence of a high concentration of a known, unlabeled ligand for the target receptor.

-

The reaction is allowed to reach equilibrium.

-

-

Filtration and Counting:

-

The incubation is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

-

Data Analysis:

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.

-

The binding affinity (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

-

Immunocytochemistry for Phosphorylated eIF2α (p-eIF2α)

This assay was used to determine the functional effect of FEM-1689 on the Integrated Stress Response (ISR) in cultured neurons.

-

Cell Culture and Treatment:

-

Primary dorsal root ganglion (DRG) neurons or HEK293T cells are cultured in appropriate media on coverslips or in multi-well plates.

-

Cells are treated with various concentrations of FEM-1689 or a vehicle control for a specified duration (e.g., 2 to 16 hours).

-

-

Fixation and Permeabilization:

-

The cells are fixed with a formalin solution (e.g., 10% formalin) for approximately 10 minutes.

-

The cell membranes are permeabilized using a detergent-containing buffer (e.g., PBS with 0.1% Triton X-100).

-

-

Immunostaining:

-

Non-specific antibody binding is blocked by incubating the cells with a blocking solution (e.g., 10% normal goat serum).

-

The cells are then incubated with a primary antibody specific for the phosphorylated form of eIF2α (p-eIF2α).

-

After washing to remove unbound primary antibody, the cells are incubated with a fluorescently labeled secondary antibody that binds to the primary antibody.

-

-

Imaging and Quantification:

-

The coverslips are mounted on microscope slides, and the cells are imaged using a fluorescence microscope.

-

The fluorescence intensity of p-eIF2α staining in individual cells is quantified using image analysis software.

-

-

Data Analysis:

-

The average fluorescence intensity for each treatment condition is calculated.

-

The IC₅₀ value, representing the concentration of FEM-1689 that causes a 50% reduction in p-eIF2α levels, is determined by plotting the fluorescence intensity as a function of the FEM-1689 concentration and fitting the data to a dose-response curve.

-

Visualizations

Signaling Pathway of FEM-1689

References

Degradation Pathways of Safinamide to NW-1689: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways of Safinamide, with a specific focus on its transformation to the significant degradation product, NW-1689 (4-[(3-fluorophenyl)methoxy]-benzoic acid). This document details the conditions under which Safinamide degrades, the chemical transformations involved, and the analytical methodologies used to study these processes. The information presented is collated from various scientific studies and is intended to support research and development activities related to Safinamide's stability and formulation.

Introduction to Safinamide and its Degradation

Safinamide is a selective and reversible monoamine oxidase-B (MAO-B) inhibitor used as an adjunctive therapy for Parkinson's disease.[1] Understanding the stability of an active pharmaceutical ingredient (API) like Safinamide is critical for ensuring its safety, efficacy, and shelf-life. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the drug molecule. These studies involve exposing the drug to stress conditions such as acid, base, oxidation, heat, and light.[2]

One of the key degradation products of Safinamide is this compound, a benzoic acid derivative.[3] The formation of this and other degradants can be influenced by various factors, making a thorough understanding of the degradation pathways crucial for formulation development, packaging selection, and regulatory compliance.

Quantitative Data on Safinamide Degradation

Forced degradation studies have been conducted on Safinamide under various stress conditions as per the International Council for Harmonisation (ICH) guidelines. The following table summarizes the quantitative data obtained from these studies, highlighting the extent of degradation under different conditions.

| Stress Condition | Reagent/Parameters | Duration | Temperature | % Degradation of Safinamide | Key Degradation Products Formed | Reference |

| Acid Hydrolysis | 1 N Ethanolic HCl | 6 hours | 90 °C | Complete | SAF DEG (Safinamide Acid) | [4] |

| 0.1 N HCl | 4 hours | 60 °C | Significant | Not specified | [5] | |

| Base Hydrolysis | 0.1 N NaOH | 4 hours | 60 °C | Significant | Not specified | [5] |

| Oxidative Degradation | 3% H₂O₂ | 1 hour | 100 °C | Significant | Imp-A, Imp-C, Imp-D, Imp-E, Imp-F | [6][7] |

| 30% H₂O₂ | 24 hours | Room Temperature | Not specified | This compound | [3] | |

| Thermal Degradation | Dry Heat | 72 hours | 80 °C | Lesser Degradation | This compound | [3][8] |

| Photolytic Degradation | UV light | Not specified | Not specified | Significant | Not specified | [8] |

Note: "SAF DEG" is the main acid hydrolysis product, identified as Safinamide acid (Imp-E).[4][9] this compound is formed under oxidative and thermal stress.[3] The term "significant degradation" is used where the exact percentage was not provided in the source material.

Degradation Pathways of Safinamide

Safinamide can degrade through two primary pathways: hydrolysis and oxidation. These pathways lead to the formation of different degradation products, including this compound.

Hydrolytic Degradation Pathway

Under acidic and basic conditions, the primary degradation pathway for Safinamide is the hydrolysis of the terminal amide group. This reaction cleaves the amide bond to form a carboxylic acid, resulting in the formation of "Safinamide acid" (also referred to as SAF DEG or Imp-E).[4][9]

Oxidative Degradation Pathway to this compound

The formation of this compound from Safinamide occurs primarily under oxidative stress conditions. While the exact step-by-step mechanism is not fully elucidated in the literature, a plausible pathway involves the oxidation of the secondary amine, followed by cleavage of the C-N bond and subsequent oxidation of the resulting aldehyde to a carboxylic acid.

Experimental Protocols

This section details the methodologies employed in the forced degradation studies and the analytical techniques used for the identification and quantification of Safinamide and its degradation products.

Forced Degradation Experimental Protocols

The following protocols are representative of the stress testing conditions applied to Safinamide:

-

Acid Hydrolysis: 10 mg of Safinamide is refluxed in 30 ml of 0.1 N HCl at 60°C for 4 hours.[5] For complete degradation to the acid metabolite, Safinamide is refluxed with 1 N ethanolic HCl at 90°C for 6 hours.[4]

-

Base Hydrolysis: 10 mg of Safinamide is refluxed in 30 ml of 0.1 N NaOH at 60°C for 4 hours.[5]

-

Oxidative Degradation: 10 mg of Safinamide is refluxed in 3% v/v H₂O₂ at 100°C for 1 hour.[8] Another protocol involves dissolving 10 mg of Safinamide in 30 ml of 3% H₂O₂ with a small amount of methanol (B129727) for solubility and keeping it in the dark for 24 hours.[5]

-

Thermal Degradation: Powdered Safinamide is kept at 80°C for 72 hours.[8]

-

Photolytic Degradation: Safinamide solution is exposed to UV light to induce degradation.[8]

Analytical Methodologies

The primary analytical technique for separating and quantifying Safinamide and its degradation products is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Typical RP-HPLC Method Parameters:

-

Column: Symmetry C18 (4.6 x 150 mm, 5µm) or Hypersil BDS C18 (250 mm × 4.6 mm, 5.0 μ particle size).[8][10]

-

Mobile Phase: A mixture of Methanol and water (45:55% v/v) or Methanol and Phosphate Buffer pH 6.8 (80:20 % v/v).[8][10]

-

Column Temperature: Maintained at 40°C.[8]

The following workflow illustrates the general process for analyzing Safinamide and its degradation products.

Conclusion

The degradation of Safinamide is a complex process influenced by various environmental factors. The primary degradation pathways are hydrolysis, leading to the formation of Safinamide acid, and oxidation, which can result in the formation of this compound. A thorough understanding of these pathways, supported by robust analytical methodologies, is essential for the development of stable and effective Safinamide formulations. The data and protocols presented in this guide serve as a valuable resource for scientists and researchers in the pharmaceutical industry.

References

- 1. Solid-State Study of the Structure, Dynamics, and Thermal Processes of Safinamide Mesylate—A New Generation Drug for the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Xadago (Safinamide): A Monoamine Oxidase B Inhibitor for the Adjunct Treatment of Motor Symptoms in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. wjpsonline.com [wjpsonline.com]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

Enzymatic Conversion of Safinamide to NW-1689: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the enzymatic conversion of Safinamide (B1662184), a multifaceted drug for Parkinson's disease, to its major metabolite, NW-1689. While specific kinetic data for the enzymes involved in this transformation are not extensively published, this document synthesizes the available information on the metabolic pathway, the key enzymes, and provides a representative experimental protocol for in-vitro analysis. The guide is intended to serve as a foundational resource for researchers investigating the metabolism of Safinamide and similar compounds.

Introduction

Safinamide is a selective and reversible monoamine oxidase B (MAO-B) inhibitor, which also modulates glutamate (B1630785) release, indicated for the treatment of Parkinson's disease.[1][2] Understanding its metabolic fate is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall safety and efficacy. One of the major metabolites of Safinamide is this compound, an N-dealkylated carboxylic acid derivative.[3][4] This guide focuses on the enzymatic processes responsible for the conversion of the parent drug, Safinamide, into this significant metabolite.

Metabolic Pathway Overview

The conversion of Safinamide to this compound is not a single-step reaction but a multi-step process involving several enzymes. The pathway can be broadly divided into two major routes that converge to form this compound.

Route 1: Initial Amide Hydrolysis followed by Oxidation

The primary metabolic pathway for Safinamide involves the hydrolysis of the amide group by cytosolic amidases to form Safinamide acid (NW-1153).[5][6] This intermediate is then subjected to oxidative deamination, catalyzed by monoamine oxidase A (MAO-A), to form an unstable aldehyde intermediate. This aldehyde is subsequently oxidized by aldehyde dehydrogenase (ALDH) to the final carboxylic acid metabolite, this compound.[4]

Route 2: Direct N-dealkylation and Oxidation

A secondary pathway involves the direct N-dealkylation of Safinamide, a reaction that can be mediated by cytochrome P450 enzymes, although their role in Safinamide metabolism is considered minimal.[1][6] This N-dealkylation would also lead to an aldehyde intermediate that is then oxidized by ALDH to form this compound.

The following diagram illustrates the enzymatic conversion pathways of Safinamide to this compound.

References